molecular formula C14H16FNS B1519420 {[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine CAS No. 1095117-78-4

{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No. B1519420
CAS RN: 1095117-78-4
M. Wt: 249.35 g/mol
InChI Key: XQMDGFBBBFNLBS-UHFFFAOYSA-N
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Description

{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is an organic compound that contains a thiophene group . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of {[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is C14H16FNS . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Quantitative Assessment of Noncovalent Interactions in Thiadiazole Derivatives The research by El-Emam et al. (2020) delves into the synthesis and crystal structure determination of adamantane-1,3,4-thiadiazole hybrid derivatives. These compounds showcase notable noncovalent interactions, crucial for their stability and potential applications in material science and pharmaceuticals. The study employs methods like QTAIM and PIXEL to characterize these interactions, highlighting the importance of noncovalent forces in the structural integrity of these molecules (El-Emam et al., 2020).

Optical and Electronic Properties for Electro-Optical Materials Lukes et al. (2005) synthesized thiophene–fluorene π-conjugated derivatives, analyzing their electronic absorption and fluorescence spectra. The study underscores the potential of these molecules in electro-optical materials, driven by their unique optical properties. The research provides insights into the structural and electronic factors influencing the material's performance in electronic applications (Lukes et al., 2005).

Responsive DNA-Binding Polymers for Gene Delivery Carreon et al. (2014) introduced a water-soluble cationic polythiophene derivative, showcasing its ability to bind DNA and form polyplexes. This polymer's interaction with DNA positions it as a potential candidate for gene delivery applications, providing a foundation for future theranostic approaches (Carreon et al., 2014).

properties

IUPAC Name

N-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNS/c1-10(2)16-9-11-7-8-14(17-11)12-5-3-4-6-13(12)15/h3-8,10,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDGFBBBFNLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(S1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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